ethyl 3-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxylate
Description
Ethyl 3-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxylate is a pyrazole-based compound featuring a trifluoromethyl-substituted benzyl group at position 1, a methyl group at position 3, and an ethyl ester at position 4. The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound particularly interesting for medicinal chemistry applications.
Properties
IUPAC Name |
ethyl 5-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2/c1-3-22-14(21)13-7-10(2)19-20(13)9-11-5-4-6-12(8-11)15(16,17)18/h4-8H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNGIWLXRAQZRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC2=CC(=CC=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxylate is a synthetic compound that belongs to the pyrazole family, characterized by its five-membered heterocyclic structure containing nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The presence of a trifluoromethyl group enhances its stability and lipophilicity, which may improve its bioavailability and therapeutic efficacy.
Molecular Structure
- Chemical Formula : C15H15F3N2O2
- Molecular Weight : 312.29 g/mol
- CAS Number : [Not provided in the search results]
Structural Features
The compound features a trifluoromethyl substitution on the benzyl ring, which significantly influences its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H15F3N2O2 |
| Molecular Weight | 312.29 g/mol |
| Trifluoromethyl Group | Present |
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .
Antiviral Properties
Research indicates that compounds with similar pyrazole structures can exhibit antiviral activity. The specific mechanisms of action may involve the inhibition of viral replication or interference with viral entry into host cells .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects, showing potential in inhibiting key inflammatory pathways. In vitro studies suggest that it can modulate cytokine production and reduce inflammation markers .
Anticancer Activity
This compound has been investigated for its anticancer properties. It shows promise in inhibiting cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound's ability to induce apoptosis has been confirmed through caspase activation assays .
Case Studies
-
Breast Cancer Cell Line (MDA-MB-231) :
- Concentration: 1 μM
- Observations: Induction of morphological changes and enhanced caspase-3 activity (1.33–1.57 times at 10 μM).
- Result: Confirmed apoptosis-inducing activity.
- Liver Cancer Cell Line (HepG2) :
The biological activity of this compound is linked to its interactions with various biological targets:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
Ethyl 3-Methyl-1-(3-Methylbenzyl)-1H-Pyrazole-5-Carboxylate (PI-22061)
- Structure : 3-Methylbenzyl substituent instead of 3-(trifluoromethyl)benzyl.
- Key Differences :
- Synthesis : Similar alkylation of pyrazole nitrogen with 3-methylbenzyl chloride, but without the need for fluorination steps .
Ethyl 1-(4-Chlorobenzyl)-3-(4-Fluorophenyl)-1H-Pyrazole-5-Carboxylate
- Structure : 4-Chlorobenzyl and 4-fluorophenyl substituents.
- Key Differences: Dihedral angles between pyrazole and aromatic rings (5.15° for fluorophenyl, 77.72° for chlorophenyl) suggest distinct spatial arrangements compared to the planar trifluoromethylbenzyl group . Chloro and fluoro substituents provide moderate electron-withdrawing effects, less pronounced than trifluoromethyl.
Variations in the Pyrazole Core
Ethyl 3-tert-Butyl-1-(3-Methylbenzyl)-1H-Pyrazole-5-Carboxylate (PI-22061)
- Structure : tert-Butyl group at position 3 instead of methyl.
- Key Differences :
Ethyl 5-(3-Methoxyphenyl)-1H-Pyrazole-3-Carboxylate
- Structure : Methoxyphenyl substituent at position 5.
- Key Differences: Methoxy group is electron-donating, opposing the electronic effects of trifluoromethyl.
Functional Group Modifications
Ethyl 3-(4-Chlorophenyl)-1H-Pyrazole-5-Carboxylate
- Structure : Chlorophenyl group at position 3 instead of methyl.
- Lacks the methyl group’s steric influence at position 3.
5-Amino-3-Methyl-1-Phenyl-1H-Pyrazole
- Structure: Amino group at position 5 instead of ethyl ester.
- Key Differences: Amino group introduces basicity and hydrogen-bonding capacity, contrasting with the ester’s hydrolytic liability . Likely differences in bioavailability and metabolic pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic methodologies for ethyl 3-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxylate?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. Key parameters include:
- Temperature : 80–120°C for efficient cyclization and substitution .
- Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates and yields .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>98%) .
- Critical Analysis : Incomplete substitution at the benzyl position may occur if stoichiometry is unbalanced. Monitor via TLC or HPLC.
Q. How is the molecular structure validated for this compound?
- Techniques :
- X-ray crystallography : Single-crystal diffraction confirms bond lengths and angles. SHELX software refines structural parameters (e.g., C–H = 0.96–0.97 Å) .
- NMR : and NMR verify substitution patterns (e.g., trifluoromethyl at 3-position) .
- Example : A refluxed solution in ethyl acetate yields crystals suitable for diffraction .
Q. What safety protocols are recommended during handling?
- PPE : Lab coat, gloves, and goggles.
- Exposure Mitigation :
- Inhalation : Transfer to fresh air; seek medical attention if respiratory distress occurs .
- Skin/Eye Contact : Rinse with water for 15+ minutes .
- Disposal : Use licensed waste management services; avoid environmental release .
Advanced Research Questions
Q. How do substituents influence biological activity in pyrazole derivatives?
- SAR Insights :
| Substituent Position | Biological Activity Trend | Example Compound | Source |
|---|---|---|---|
| 3-Trifluoromethyl | Enhanced antifungal activity | Target compound | |
| 4-Fluorophenyl | Increased antibacterial potency | Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | |
| 3-Chloro | Moderate anticancer activity | Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate |
- Mechanism : Trifluoromethyl groups improve metabolic stability and membrane permeability .
Q. What computational strategies predict binding modes to biological targets?
- Approach :
- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., dihydroorotate dehydrogenase) .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns .
Q. How can contradictions between in vitro and in vivo efficacy be resolved?
- Hypothesis Testing :
- Pharmacokinetics : Measure plasma half-life (e.g., via LC-MS) to identify rapid clearance .
- Metabolite Screening : Identify inactive metabolites using HR-MS/MS .
- Example : Fluorophenyl analogs exhibit high in vitro activity but poor oral bioavailability due to first-pass metabolism .
Key Recommendations for Researchers
- Synthetic Optimization : Prioritize acetonitrile as a solvent for higher yields.
- Structural Confirmation : Combine XRD with multi-nuclei NMR for unambiguous assignment.
- Biological Testing : Include metabolite profiling in early-stage studies to address efficacy gaps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
